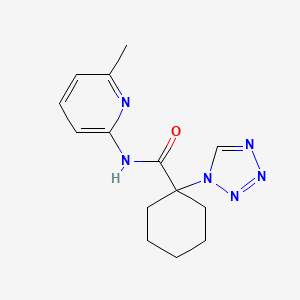

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyridine ring substituted with a methyl group, a tetrazole ring, and a cyclohexane carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-11-6-5-7-12(16-11)17-13(21)14(8-3-2-4-9-14)20-10-15-18-19-20/h5-7,10H,2-4,8-9H2,1H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUFNLDYJJOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Derivative: Starting with 2-chloropyridine, a methyl group can be introduced at the 6-position via a Friedel-Crafts alkylation reaction.

Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Cyclohexanecarboxamide Formation: The cyclohexane ring can be functionalized to introduce the carboxamide group, often through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the methyl group on the pyridine ring to form a carboxylic acid.

Reduction: The tetrazole ring can be reduced to form an amine.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of N-(6-carboxypyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.

Reduction: Formation of N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanamine.

Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-(6-methylpyridin-2-yl)-1H-tetrazole-5-carboxamide: Similar structure but lacks the cyclohexane ring.

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)benzamide: Similar structure but has a benzene ring instead of a cyclohexane ring.

Uniqueness

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its pyridine, tetrazole, and cyclohexane carboxamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(6-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, a tetrazole moiety, and a cyclohexanecarboxamide structure, which are significant in determining its biological activity. The molecular formula is , with a molecular weight of approximately 272.31 g/mol.

Research indicates that compounds with similar structures can exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds containing tetrazole groups have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurological disorders.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

- Antimalarial Properties : Related tetrazole-based compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria, by inhibiting hemozoin formation, similar to the mechanism of chloroquine .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| MAO-B Inhibition | 0.78 µM | |

| Antimalarial Activity | ~1 µM | |

| Antimicrobial Activity | Varies by strain |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyridine and tetrazole rings significantly influence biological activity. For instance:

- Pyridine Substituents : Alterations at the 6-position of the pyridine ring enhance enzyme inhibition.

- Tetrazole Variations : Different substitutions on the tetrazole moiety can either increase or decrease potency against specific targets.

Case Study 1: MAO-B Inhibitors

In a study evaluating novel MAO-B inhibitors, compounds structurally related to this compound exhibited competitive inhibition with IC50 values ranging from 0.78 µM to 1.65 µM. This highlights the potential for further development as therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimalarial Screening

A phenotypic screening of tetrazole-based compounds revealed that this compound showed significant activity against P. falciparum. The compound demonstrated fast-kill kinetics and low resistance development, making it a candidate for further optimization in malaria treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.